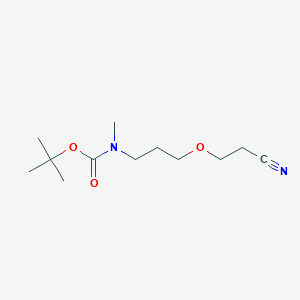
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry It is characterized by its unique structure, which includes a hexahydroisoquinoline core with two oxo groups at positions 3 and 8, and a carboxylic acid group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization and oxidation steps. One common method involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides, followed by cyclization to form the hexahydroisoquinoline core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride for esterification or carbodiimides for amidation are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile: This compound has a similar structure but with a nitrile group instead of a carboxylic acid group.
3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles: These compounds have a phenyl group and a nitrile group, offering different chemical properties and reactivity.
Uniqueness: 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid is unique due to its specific functional groups and the positions of these groups on the hexahydroisoquinoline core
Propriétés
IUPAC Name |
3,8-dioxo-2,5,6,7-tetrahydroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-7-3-1-2-5-6(7)4-11-9(13)8(5)10(14)15/h4H,1-3H2,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUXKIBMTNXNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC=C2C(=O)C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)



![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)






![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)


